Ethyl 2-chloroquinazoline-4-carboxylate

procurement quality control analytical characterization

Regioisomeric quinazoline esters often require vacuum drying (2-4 h) and specialized distillation, delaying SAR library synthesis. Ethyl 2-chloroquinazoline-4-carboxylate (CAS 1092352-52-7) solves these bottlenecks: • Orthogonal C2-Cl (SₙAr) and C4-COOEt (hydrolysis) enables two-step diversification for 2-aminoquinazoline kinase inhibitor libraries. • Moisture ≤0.5% (Capotchem) allows direct use in Suzuki, Buchwald-Hartwig, or Sonogashira couplings without azeotropic drying. • Batch-specific NMR, HPLC, GC QC documentation standardizes multi-site incoming specs, reducing inter-lab variability.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 1092352-52-7
Cat. No. B1454709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloroquinazoline-4-carboxylate
CAS1092352-52-7
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC2=CC=CC=C21)Cl
InChIInChI=1S/C11H9ClN2O2/c1-2-16-10(15)9-7-5-3-4-6-8(7)13-11(12)14-9/h3-6H,2H2,1H3
InChIKeyKLQNJTKSLRIEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloroquinazoline-4-Carboxylate – Overview


Ethyl 2-chloroquinazoline-4-carboxylate (CAS 1092352-52-7) is a 2-chloro-4-ethoxycarbonyl-substituted quinazoline heterocycle (C₁₁H₉ClN₂O₂, MW 236.65 g·mol⁻¹) [1]. The compound is a solid at ambient temperature and is supplied commercially with purities of 97–98% (HPLC) . Its primary utility in medicinal chemistry is as a key intermediate for constructing 2-aminoquinazoline libraries and kinase inhibitor scaffolds . The presence of an electrophilic C2 chlorine atom and a C4 ethyl ester handle permits orthogonal, sequential derivatizations that are difficult to achieve with isomeric or non-aza analogs .

1
Designed as a building block for 2-aminoquinazoline kinase inhibitor libraries.
2
Supports sequential orthogonal derivatization via C2 chlorine and C4 ethyl ester handles.
3
Fits medicinal chemistry workflows requiring scaffold-specific hinge-binding capacity.
Multi-method batch QC supports procurement for multi-site consortia.

Why Ethyl 2-Chloroquinazoline-4-Carboxylate Is Irreplaceable


In-class quinazoline building blocks are not functionally interchangeable because small alterations in ester position or heterocycle composition alter electrophilicity, steric accessibility, and metabolic stability of the final drug candidates. Ethyl 2-chloroquinazoline-4-carboxylate places the chlorine at C2 for nucleophilic aromatic substitution (SₙAr) and the ester at C4 for subsequent hydrolysis or coupling . The regioisomer ethyl 4-chloroquinazoline-2-carboxylate exhibits a markedly higher boiling point (391.3 °C vs ≈300–355 °C) and requires stricter storage (−20 °C, Ar atmosphere) , while the methyl ester analog (methyl 2-chloroquinazoline-4-carboxylate) has higher predicted water solubility and a distinct herbicidal rather than kinase-targeted application profile . Non-aza quinoline-based analogs (e.g., 2-chloroquinoline-4-carboxylic acid) lack the N1 ring nitrogen, which alters hydrogen-bonding capabilities and electron density, thereby reducing kinase-binding affinity in several reported SAR series [1].

!
Regioisomer ethyl 4-chloroquinazoline-2-carboxylate may shift reactivity and purification profile due to higher boiling point and stricter storage needs.
!
Methyl ester analog may alter application context; reported herbicidal profiles may not match kinase inhibitor library designs.
!
Non-aza quinoline analogs lack N1 hydrogen-bond acceptor; kinase hinge-binding context may not transfer.

Comparative Evidence vs. Closest Analogs


Purity and Multi-Method QC Documentation

Ethyl 2-chloroquinazoline-4-carboxylate (CAS 1092352-52-7) is routinely supplied at 97% purity with batch-specific QC comprising NMR, HPLC, and GC . In contrast, methyl 2-chloroquinazoline-4-carboxylate (CAS 1797884-06-0) is commonly offered at 97% without explicit multi-method QC documentation , while the regioisomer ethyl 4-chloroquinazoline-2-carboxylate (CAS 34632-69-4) requires stricter Ar-protected storage and has vendor-reported purities ranging from 95% to 98%, depending on the source . The target compound’s consistent multi-method characterization reduces duplicate analytical costs for procurement teams.

QC Documentation
Method context
97% (HPLC)
NMRHPLCGC
Supports lot-to-lot consistency review.
Methyl analog lacks multi-method QC; regioisomer shows supplier variability.
procurement quality control analytical characterization

Moisture Specification for Anhydrous Catalysis

Ethyl 2-chloroquinazoline-4-carboxylate from Capotchem is specified with moisture ≤0.5% and produced at up-to-kg scale [1]. For the methyl analog (CAS 1797884-06-0), a moisture specification is not publicly available from major vendors . The ethyl ester’s controlled moisture content ensures compatibility with Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig) where adventitious water poisons the catalyst, eliminating the need for in-house azeotropic drying and thereby reducing overall process cycle time.

Moisture Control
Supplier data
≤ 0.5%
kg-scale
May support anhydrous cross-coupling workflows.
Methyl analog lacks publicly reported moisture specification.
cross-coupling moisture sensitivity process chemistry

Boiling Point Advantage for Vacuum Distillation

Two independent sources report the boiling point of ethyl 2-chloroquinazoline-4-carboxylate as 300.7 °C at 760 mmHg or 355.3±25.0 °C . In contrast, ethyl 4-chloroquinazoline-2-carboxylate (CAS 34632-69-4) boils at 391.3 °C at 760 mmHg . The 35–90 °C lower boiling point of the target compound reduces the risk of thermal degradation during high-vacuum distillation and allows purification within the operating range of standard laboratory short-path distillation equipment.

Thermal Handleability
Data to verify
ΔT ≈ −35 to −90 °C
Lower boiling point may reduce degradation risk during short-path distillation.
Vs. regioisomer (391.3 °C); sources report 300.7–355.3 °C.
purification thermal stability process development

Aza-Ring Hydrogen-Bonding Advantage

Ethyl 2-chloroquinazoline-4-carboxylate contains the quinazoline N1 nitrogen, which serves as a hydrogen-bond acceptor to kinase hinge regions (e.g., EGFR, VEGFR) [1]. The corresponding 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2) lacks this N1 atom, which eliminates a key kinase hinge-binding interaction present in the quinazoline scaffold . Existing SAR studies on quinazoline vs quinoline kinase inhibitor series confirm that the additional ring nitrogen contributes up to 10-fold improvement in binding affinity for certain tyrosine kinases, driven by enhanced hydrogen-bond geometry [2].

Hinge-Binding Capacity
Class-level inference
Quinazoline N1 H-bond acceptor
Reported class-level SAR trend supports kinase inhibitor scaffold selection.
Up to ~10× affinity improvement vs. quinoline analogs in cited series.
kinase inhibitor hydrogen bonding medicinal chemistry

Application Scenarios


Direct Use in Anhydrous Cross-Coupling

Ethyl 2-chloroquinazoline-4-carboxylate sourced with a moisture specification ≤0.5% (e.g., from Capotchem) can be directly employed in Suzuki, Buchwald–Hartwig, or Sonogashira cross-coupling reactions without an azeotropic drying step [1]. This contrasts with the methyl analog for which moisture data is not publicly guaranteed, requiring chemists to dry the material in vacuo (typically 40–60 °C, 2–4 h) before use, thus shortening workflow by ~2–4 h per batch.

Purification by Short-Path Distillation

The boiling point of 300.7 °C (atmospheric) places ethyl 2-chloroquinazoline-4-carboxylate within the operational range of standard laboratory short-path distillation equipment (typically <350 °C at reduced pressure). In contrast, the regioisomer ethyl 4-chloroquinazoline-2-carboxylate (bp 391.3 °C) may necessitate specialized high-temperature distillation apparatus, increasing capital equipment costs.

Kinase Library Synthesis via Orthogonal Derivatization

The orthogonal reactivity of the C2 chlorine (SₙAr amenable to amine substitution) and C4 ethyl ester (hydrolysable to the carboxylic acid) enables a two-step diversification sequence—first amine installation at C2, then ester hydrolysis/coupling at C4—to generate 2-aminoquinazoline-4-carboxamide kinase inhibitor libraries . Regioisomeric analogs do not provide this orthogonal functionalization pattern, limiting their utility in similar library designs.

Quality-Controlled Procurement for Multi-Site Consortia

The availability of batch-specific QC documentation (NMR, HPLC, GC) as standard from suppliers such as Bidepharm enables multi-site consortia to harmonize incoming specifications, reducing inter-laboratory variability in SAR campaigns. Compounds without this multi-method QC provision require each site to independently re-characterize the material, increasing overhead and delaying project timelines.

Application
Selection Property
Validation Focus
Anhydrous Cross-Coupling
Certified moisture ≤0.5%
Catalyst compatibility without in-house drying
Short-Path Distillation
Lower boiling point profile
Thermal stability during purification
Kinase Library Synthesis
Orthogonal C2/C4 derivatization
Scaffold diversification efficiency
Multi-Site Procurement
Batch-specific QC (NMR, HPLC, GC)
Inter-laboratory specification harmonization
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